dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane
Overview
Description
Dimethyl(oxo)silane, ethenyl-hydroxy-dimethylsilane, and oxo(diphenyl)silane are organosilicon compounds with unique chemical properties and applications. These compounds are part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and scientific applications due to their versatility and reactivity.
Preparation Methods
Dimethyl(oxo)silane
Dimethyl(oxo)silane can be synthesized through the hydrolysis of dimethyldichlorosilane in the presence of water. The reaction typically involves the following steps:
Hydrolysis: Dimethyldichlorosilane reacts with water to form dimethyl(oxo)silane and hydrochloric acid. [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{SiO} + 2\text{HCl} ]
Purification: The resulting mixture is purified to isolate dimethyl(oxo)silane.
Ethenyl-hydroxy-dimethylsilane
Ethenyl-hydroxy-dimethylsilane is typically synthesized through the hydrosilylation of vinylsilane with dimethylchlorosilane. The reaction conditions often involve the use of a platinum catalyst to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond.
Hydrosilylation: Vinylsilane reacts with dimethylchlorosilane in the presence of a platinum catalyst. [ \text{CH}_2\text{=CHSiH}_3 + \text{(CH}_3\text{)}_2\text{SiCl} \rightarrow \text{CH}_2\text{=CHSi(CH}_3\text{)}_2\text{OH} ]
Purification: The product is purified to obtain ethenyl-hydroxy-dimethylsilane.
Oxo(diphenyl)silane
Oxo(diphenyl)silane can be prepared by the oxidation of diphenylsilane using an oxidizing agent such as hydrogen peroxide or a peracid.
Oxidation: Diphenylsilane reacts with an oxidizing agent to form oxo(diphenyl)silane. [ \text{(C}_6\text{H}_5\text{)}_2\text{SiH}_2 + \text{H}_2\text{O}_2 \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{SiO} + 2\text{H}_2\text{O} ]
Purification: The product is purified to isolate oxo(diphenyl)silane.
Chemical Reactions Analysis
Dimethyl(oxo)silane
Dimethyl(oxo)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions with halides.
Ethenyl-hydroxy-dimethylsilane
Ethenyl-hydroxy-dimethylsilane participates in:
Hydrosilylation: It can react with alkenes to form silane derivatives.
Polymerization: It can undergo polymerization to form silicone polymers.
Condensation: It can react with other silanes to form siloxane bonds.
Oxo(diphenyl)silane
Oxo(diphenyl)silane is involved in:
Reduction: It can be reduced to form diphenylsilane.
Scientific Research Applications
Dimethyl(oxo)silane
Dimethyl(oxo)silane is used in:
Chemistry: As a precursor for the synthesis of siloxanes and silicones.
Biology: In the modification of biomolecules for enhanced stability.
Medicine: In the development of drug delivery systems.
Industry: As a component in sealants, adhesives, and coatings.
Ethenyl-hydroxy-dimethylsilane
Ethenyl-hydroxy-dimethylsilane finds applications in:
Chemistry: As a monomer for the synthesis of silicone polymers.
Biology: In the development of biocompatible materials.
Medicine: In the formulation of medical devices and implants.
Industry: As a component in coatings, adhesives, and sealants.
Oxo(diphenyl)silane
Oxo(diphenyl)silane is utilized in:
Chemistry: As a reagent in organic synthesis.
Industry: As a component in high-performance materials and coatings.
Mechanism of Action
Dimethyl(oxo)silane
Dimethyl(oxo)silane exerts its effects through the formation of siloxane bonds, which enhance the stability and durability of materials. The silicon-oxygen bond is highly stable, providing resistance to thermal and chemical degradation.
Ethenyl-hydroxy-dimethylsilane
Ethenyl-hydroxy-dimethylsilane acts by forming siloxane bonds through polymerization and condensation reactions. These bonds contribute to the formation of flexible and durable silicone polymers.
Oxo(diphenyl)silane
Oxo(diphenyl)silane functions by participating in hydrosilylation and substitution reactions, leading to the formation of stable silane derivatives. The presence of phenyl groups enhances the thermal and chemical stability of the resulting compounds.
Comparison with Similar Compounds
Dimethyl(oxo)silane
Similar Compounds: Trimethylsilane, tetramethylsilane.
Uniqueness: Dimethyl(oxo)silane has a unique balance of reactivity and stability, making it suitable for various applications.
Ethenyl-hydroxy-dimethylsilane
Similar Compounds: Vinyltrimethoxysilane, vinyltriethoxysilane.
Uniqueness: Ethenyl-hydroxy-dimethylsilane offers enhanced reactivity due to the presence of both vinyl and hydroxyl groups.
Oxo(diphenyl)silane
Similar Compounds: Diphenylsilane, triphenylsilane.
Uniqueness: Oxo(diphenyl)silane provides a unique combination of phenyl groups and an oxo group, enhancing its stability and reactivity.
These compounds, with their unique properties and applications, play a significant role in various scientific and industrial fields. Their versatility and reactivity make them valuable tools for researchers and industry professionals alike.
Properties
IUPAC Name |
dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OSi.C4H10OSi.C2H6OSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-4-6(2,3)5;1-4(2)3/h1-10H;4-5H,1H2,2-3H3;1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTBQQSLKSMQNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](=O)C.C[Si](C)(C=C)O.C1=CC=C(C=C1)[Si](=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68951-96-2 | |
Record name | Siloxanes and Silicones, di-Me, di-Ph, vinyl group-terminated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Diphenylsiloxane) - dimethylsiloxane vinyl terminated copolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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